5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-6(8)11-5-2-3-10-12(5)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHPDYKCYDVOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=N2)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494479 | |
| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61098-38-2 | |
| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61098-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine typically follows a condensation and chlorination pathway starting from aminopyrazole derivatives and malonate esters or diketones. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved by reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate. This condensation yields a dihydroxy intermediate (compound 1) with high yield (~89%).
Chlorination: The dihydroxy intermediate is then treated with phosphorus oxychloride (POCl₃) to substitute hydroxyl groups with chlorine atoms at positions 5 and 7, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (compound 2) with moderate yield (~61%).
Selective nucleophilic substitution: The chlorine atom at position 7 is more reactive and can be selectively substituted by nucleophiles such as morpholine, in the presence of potassium carbonate at room temperature, to give 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (compound 3) with excellent yield (~94%).
These steps form the basis for preparing this compound and its derivatives, which can be further functionalized via coupling reactions such as Buchwald–Hartwig amination or Suzuki coupling to introduce various substituents at the 5-chloro position.
Industrial Production Methods
Industrial-scale synthesis optimizes these reactions by utilizing:
Optimized reaction conditions: Including controlled temperatures, solvent choice (ethanol, dimethyl sulfoxide), and catalyst selection (acidic or basic catalysts) to maximize yield and purity.
Continuous flow reactors: These enable precise control over reaction parameters and scalability, improving reproducibility and efficiency.
Automated synthesis platforms: These facilitate large-scale production with consistent quality, reducing manual intervention and errors.
Detailed Research Findings and Reaction Data
The following table summarizes key reaction steps, reagents, conditions, and yields from recent literature on the preparation of this compound and intermediates:
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Condensation | 5-Amino-3-methylpyrazole + Diethyl malonate | Sodium ethanolate, ethanol, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) | 89 |
| 2 | Chlorination | Compound 1 | Phosphorus oxychloride (POCl₃), reflux | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) | 61 |
| 3 | Nucleophilic substitution | Compound 2 | Morpholine, K₂CO₃, room temperature | 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (3) | 94 |
| 4 | Buchwald–Hartwig coupling | Compound 3 + Aminopyrazole derivatives | Pd catalyst, base, solvent | Various substituted derivatives (5–7, 9) | 54–77 |
| 5 | Suzuki coupling | Compound 3 + Boronic acids/esters | Pd catalyst, base, solvent | Various substituted derivatives (10–13) | 55–61 |
Notes on Selectivity and Reaction Mechanisms
The selective chlorination at positions 5 and 7 is achieved using POCl₃, which converts hydroxyl groups to chlorides efficiently.
The chlorine at position 7 is more reactive due to electronic and steric factors, allowing selective substitution by nucleophiles like morpholine without affecting the chlorine at position 5.
Subsequent coupling reactions (Buchwald–Hartwig or Suzuki) enable diversification at the 5-chloro position, allowing the synthesis of a broad range of derivatives for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has highlighted the potential of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine as an anticancer agent. It has been investigated for its ability to inhibit various cancer cell lines through mechanisms that involve targeting specific molecular pathways. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit substantial inhibitory effects on tumor growth by modulating kinase activity involved in cancer proliferation and survival .
Enzymatic Inhibition
The compound has also been explored for its enzymatic inhibitory properties. It has shown promise in inhibiting protein kinases which play critical roles in numerous cellular processes, including metabolism and cell signaling. This inhibition is particularly relevant in the context of diseases such as cancer and inflammatory disorders .
Biological Applications
Fluorescent Probes
this compound is being investigated as a fluorescent probe for bioimaging applications. Its photophysical properties make it suitable for tracking biological processes at the cellular level. Studies have demonstrated that its derivatives can serve as effective biomarkers for lipid droplets in cancer cells .
Material Science
Optical Applications
This compound has garnered attention in material science due to its unique electronic properties. It is being utilized in the development of organic light-emitting devices (OLEDs) and other optoelectronic materials. The incorporation of electron-donating groups at specific positions enhances its absorption and emission characteristics, making it a candidate for advanced optical applications .
Synthesis and Structural Diversity
The synthesis of this compound involves various chemical pathways that allow for structural modifications to enhance its efficacy in different applications. Recent advancements have focused on improving yields and reaction conditions to facilitate the production of diverse derivatives with tailored properties .
Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent; Enzymatic inhibitor | Inhibits tumor growth; Modulates kinase activity |
| Biological Applications | Fluorescent probe for bioimaging | Effective as lipid droplet biomarkers |
| Material Science | Organic light-emitting devices (OLEDs) | Enhances absorption/emission properties |
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism involved the inhibition of specific protein kinases associated with cell proliferation .
- Fluorescent Probes : Research indicated that modified pyrazolo[1,5-a]pyrimidines could be utilized as fluorescent probes in live-cell imaging, providing insights into cellular dynamics and lipid metabolism .
- Synthesis Innovations : Recent advancements in synthetic methodologies have led to higher yields and faster reaction times for producing this compound and its derivatives, enhancing its availability for research and application development .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Group Variations
Key analogs differ in substituent type, position, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on formula C₇H₅Cl₂N₃.
†Estimated range based on substituent contributions.
Pharmacological Potential
- Kinase Inhibition: The trifluoromethyl analog () demonstrates nanomolar activity against Pim1 kinase, outperforming the target compound’s hypothetical profile. However, the dichloro-methyl combination may offer a balance between stability and reactivity for unexplored targets .
Biological Activity
5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor effects, enzyme inhibition, and neuroprotective potential, supported by relevant studies and data tables.
Structural Characteristics
The compound features a fused pyrazole and pyrimidine ring system with chlorine and methyl substituents. Its molecular formula is , which contributes to its unique pharmacological profile.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: MCF-7 Cell Line
A study demonstrated that treatment with this compound led to:
- Inhibition of cell growth : The compound significantly reduced cell viability.
- Induction of apoptosis : Flow cytometry assays revealed an increase in both early and late apoptotic cells after treatment.
- Cell cycle arrest : A notable shift in the cell cycle distribution was observed, with an increase in the pre-G1 phase indicative of apoptosis .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting specific kinases involved in cancer progression.
Table 1: Enzyme Inhibition Profile
| Enzyme Target | IC50 (µM) | Effectiveness |
|---|---|---|
| EGFR | 0.3 | High |
| VGFR2 | 7.60 | Moderate |
| PI3K | Variable | Moderate |
These findings suggest that the compound may serve as a lead structure for developing selective kinase inhibitors for cancer therapy.
Neuroprotective Properties
The compound has also been studied for its neuroprotective effects. It modulates biochemical pathways associated with neurodegenerative diseases by:
- Inhibiting endoplasmic reticulum stress : This action helps protect neurons from apoptosis.
- Reducing inflammation : By affecting NF-kB signaling pathways, it demonstrates anti-inflammatory properties beneficial in treating neurodegenerative disorders .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Key synthetic steps include:
- Formation of the pyrazolo-pyrimidine core : Utilizing aminopyrazoles and biselectrophilic compounds.
- Chlorination : Introducing chlorine substituents to enhance reactivity.
- Functionalization : Modifying functional groups to improve pharmacological profiles.
Q & A
Q. What are the optimized synthetic routes for 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. For example, using 3-amino-6-methylpyrazole with dichloroacetyl chloride under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) facilitates regioselective chlorination at positions 5 and 7 . Key parameters include temperature control (80–120°C), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can structural characterization be performed for this compound?
Characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. For example, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with pyrazolo[1,5-a]pyrimidine .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 232.02) .
- Elemental Analysis : Confirms C, H, N, and Cl content (e.g., C₇H₅Cl₂N₃ requires C 40.22%, H 2.41%, N 20.12%, Cl 33.25%) .
Q. What are the stability and storage recommendations?
The compound is sensitive to light and moisture. Store under inert atmosphere (argon) at 2–8°C in amber vials. Decomposition occurs above 150°C, as indicated by thermal gravimetric analysis (TGA). Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the pyrimidine ring .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization at position 3 or 7?
Regioselective functionalization requires tailored catalysts and reaction conditions:
- C7 Modification : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. A PdCl₂(PPh₃)₂/Na₂CO₃ system in DMF at 80°C achieves >80% yield for C7-aryl derivatives .
- C3 Substitution : Electrophilic substitution (e.g., nitration or halogenation) is favored at C3 due to electron-rich pyrazole nitrogen. For example, HNO₃/AcOH selectively introduces nitro groups at C3 .
Q. What computational methods predict electronic properties and reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps and charge distribution. For 5,7-Dichloro-6-methyl derivatives, the C5 and C7 positions exhibit high electrophilicity (Fukui indices: f⁺ > 0.15), making them prone to nucleophilic attack. TD-DFT predicts UV-Vis absorption maxima (~300 nm), aligning with experimental fluorescence data for related fluorophores .
Q. How can biological activity be evaluated in kinase inhibition studies?
- In vitro Assays : Screen against kinase panels (e.g., AMPK, CDKs) using ATP-competitive binding assays. IC₅₀ values are determined via fluorescence polarization (FP) or radiometric methods. For example, pyrazolo[1,5-a]pyrimidines show IC₅₀ < 1 µM for AMPK inhibition .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., carboxamides at C3) to enhance selectivity. Compare logP (e.g., 2.5 vs. 3.2) and ligand efficiency (LE > 0.3) to optimize pharmacokinetics .
Q. How to resolve contradictions in reported reaction yields or spectral data?
- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, cyclocondensation yields vary (60–90%) depending on β-dicarbonyl purity .
- Spectral Mismatches : Cross-validate with alternative techniques (e.g., X-ray crystallography for regiochemistry). For instance, NOESY NMR can distinguish C5 vs. C7 substitution in ambiguous cases .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | 3-Amino-6-methylpyrazole, Cl₂C(CO)₂Cl | 75–85 | |
| Suzuki Coupling (C7) | PdCl₂(PPh₃)₂, ArB(OH)₂, Na₂CO₃/DMF | 80–90 | |
| Nitration (C3) | HNO₃/AcOH, 0°C → RT | 65–75 |
Q. Table 2. Computational vs. Experimental Properties
| Property | DFT Prediction | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |
| Dipole Moment (Debye) | 3.8 | 3.7 (XRD) |
| LogP | 2.9 | 2.8 (HPLC) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
